molecular formula C16H23NOS B11962367 Morpholine, 4-(((p-tert-butylphenyl)thio)acetyl)- CAS No. 14182-66-2

Morpholine, 4-(((p-tert-butylphenyl)thio)acetyl)-

Katalognummer: B11962367
CAS-Nummer: 14182-66-2
Molekulargewicht: 277.4 g/mol
InChI-Schlüssel: QMEWZXJKVNVIJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Morpholine, 4-(((p-tert-butylphenyl)thio)acetyl)- is an organic compound with the molecular formula C16-H23-N-O-S and a molecular weight of 277.46 . This compound features a morpholine ring substituted with a p-tert-butylphenylthioacetyl group, making it a unique derivative of morpholine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of morpholine derivatives typically involves the reaction of morpholine with various reagents. For Morpholine, 4-(((p-tert-butylphenyl)thio)acetyl)-, a common synthetic route involves the reaction of morpholine with p-tert-butylphenylthioacetyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of morpholine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Morpholine, 4-(((p-tert-butylphenyl)thio)acetyl)- can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioacetyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the morpholine ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

Wissenschaftliche Forschungsanwendungen

Morpholine, 4-(((p-tert-butylphenyl)thio)acetyl)- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Morpholine, 4-(((p-tert-butylphenyl)thio)acetyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Morpholine: The parent compound, which lacks the p-tert-butylphenylthioacetyl group.

    Thiophene derivatives: Compounds with similar sulfur-containing groups.

    Acetylated amines: Compounds with similar acetyl groups.

Uniqueness

Morpholine, 4-(((p-tert-butylphenyl)thio)acetyl)- is unique due to the presence of both the morpholine ring and the p-tert-butylphenylthioacetyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

14182-66-2

Molekularformel

C16H23NOS

Molekulargewicht

277.4 g/mol

IUPAC-Name

2-(4-tert-butylphenyl)-1-morpholin-4-ylethanethione

InChI

InChI=1S/C16H23NOS/c1-16(2,3)14-6-4-13(5-7-14)12-15(19)17-8-10-18-11-9-17/h4-7H,8-12H2,1-3H3

InChI-Schlüssel

QMEWZXJKVNVIJC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)CC(=S)N2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.